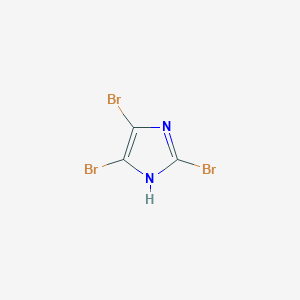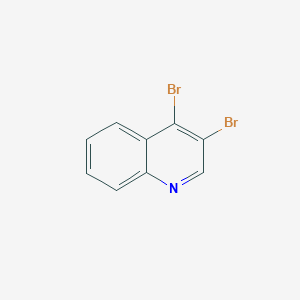
3,4-Dibromoquinoline
概要
説明
3,4-Dibromoquinoline is an organic compound with the molecular formula C9H5Br2N It is a derivative of quinoline, where two bromine atoms are substituted at the 3rd and 4th positions of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dibromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline derivatives. For instance, 3-bromo-4-hydroxyquinoline can be treated with phosphorus tribromide to yield this compound . The reaction typically requires heating for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions: 3,4-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the quinoline ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the quinoline ring to form dihydroquinoline derivatives.
Major Products:
- Substitution reactions yield various substituted quinolines, depending on the nucleophile used.
- Oxidation and reduction reactions produce oxidized or reduced quinoline derivatives, respectively.
科学的研究の応用
3,4-Dibromoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Research has explored its potential as an antifungal and antiviral agent
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 3,4-dibromoquinoline involves its interaction with biological targets. For example, it has been shown to interfere with metal ion homeostasis in fungal cells, leading to antifungal activity . The compound can bind to metal ions, disrupting essential processes within the cell and inhibiting growth.
類似化合物との比較
3-Bromoquinoline: A mono-brominated derivative of quinoline.
4-Bromoquinoline: Another mono-brominated derivative with bromine at the 4th position.
2,4-Dibromoquinoline: A dibrominated derivative with bromine atoms at the 2nd and 4th positions.
Comparison: 3,4-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. Compared to its mono-brominated counterparts, it exhibits different substitution patterns and potentially enhanced biological effects due to the presence of two bromine atoms.
特性
IUPAC Name |
3,4-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPNGRKHYDSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355789 | |
| Record name | 3,4-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41320-96-1 | |
| Record name | 3,4-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 3,4-dibromoquinoline with potassium amide in liquid ammonia?
A1: Research indicates that this compound undergoes a range of reactions with potassium amide in liquid ammonia []. These reactions include:
Q2: How does the reactivity of this compound compare to other dibromoquinoline isomers?
A2: A study comparing the reactivity of 2,3-, 2,4-, and this compound towards potassium amide in liquid ammonia showed distinct differences in their reaction pathways []. This suggests that the position of the bromine atoms on the quinoline ring significantly influences the reaction outcome. Further research exploring the specific mechanisms underlying these differences would be valuable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)

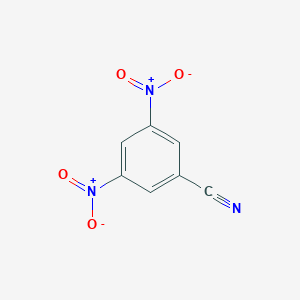
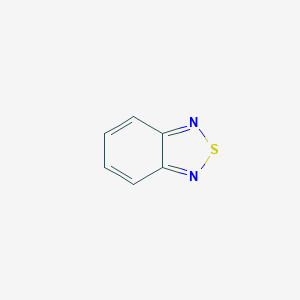
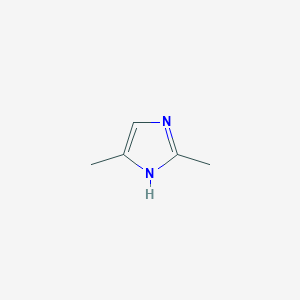
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
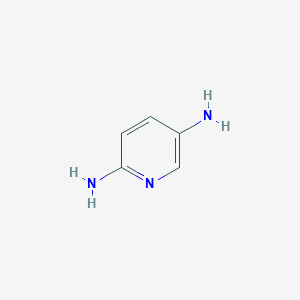
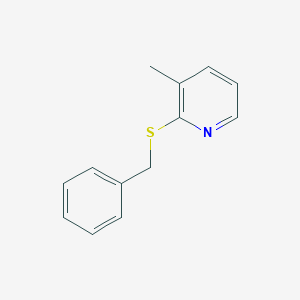
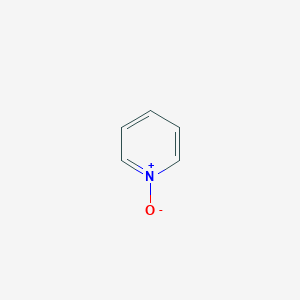
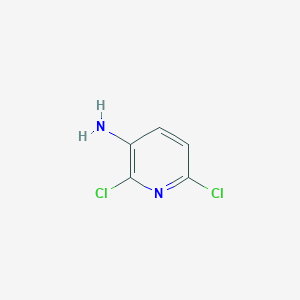
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)

